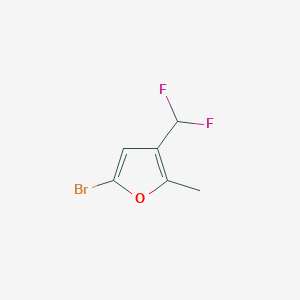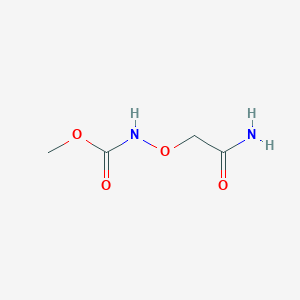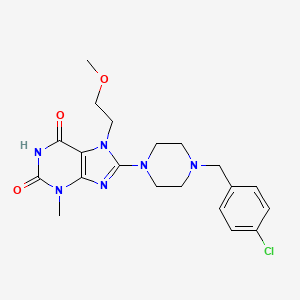
5-Bromo-3-(difluoromethyl)-2-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(difluoromethyl)-2-methylfuran is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDF and is known for its ability to act as a potent inhibitor of protein-protein interactions. In
Mechanism Of Action
BDF inhibits protein-protein interactions by binding to a specific site on the protein surface, disrupting the formation of protein complexes. This disruption can have a significant impact on cellular signaling pathways, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
BDF has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and improve cognitive function in animal models. BDF has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
BDF has several advantages for use in lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. It is also highly soluble in a variety of solvents, making it easy to work with in different experimental setups. However, BDF can be difficult to synthesize and may require specialized equipment and expertise.
Future Directions
There are several areas where future research on BDF could be focused. One potential area is the development of BDF-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of BDF as a tool for studying protein-protein interactions and cellular signaling pathways. Further research could also explore the potential of BDF as a therapeutic agent for inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, BDF is a chemical compound that has significant potential for use in scientific research. Its ability to inhibit protein-protein interactions has led to its investigation as a potential drug candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, BDF has several advantages that make it a promising area of research for the future.
Synthesis Methods
The synthesis of BDF involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 2,3-dimethyl-2-butene with bromine to form 2,3-dibromo-2-methylbutane. This compound is then reacted with sodium difluoromethanesulfinate to form 5-bromo-3-(difluoromethyl)-2-methylfuran. The synthesis of BDF is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
BDF has been extensively studied for its potential use in drug discovery and development. It has been shown to inhibit the interaction between various proteins, including those involved in cancer progression, viral infections, and neurodegenerative diseases. BDF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-2-methylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2O/c1-3-4(6(8)9)2-5(7)10-3/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHQQOSYYERKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(difluoromethyl)-2-methylfuran | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2913503.png)
![N-Phenylspiro[3.3]heptane-2-carboxamide](/img/structure/B2913504.png)

![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)




![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-phenylphenyl)ethanone](/img/structure/B2913520.png)
![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2913521.png)
![methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate](/img/structure/B2913523.png)
![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2913524.png)

